Theophylline-betaine
Description
Properties
CAS No. |
17140-27-1 |
|---|---|
Molecular Formula |
C12H19N5O4 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C7H8N4O2.C5H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5(7)8/h3H,1-2H3,(H,8,9);4H2,1-3H3 |
InChI Key |
SPMFUMHTOFNWHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
A patented industrial synthesis method involves the following key steps:
Step 1: Preparation of 6-amino-1,3-dimethyluracil
Reactants: Dimethyl sulfate, 6-aminouracil, sodium hydroxide solution, and water.
Conditions: Stirring in an ice-salt bath for 4-5 hours, followed by filtration, washing, and drying.
Outcome: 6-amino-1,3-dimethyluracil intermediate.Step 2: Preparation of 5-nitroso-6-amino-1,3-dimethyluracil
Reactants: 6-amino-1,3-dimethyluracil, acetic acid, water, and sodium nitrite aqueous solution.
Conditions: Heating to 78-82°C, dropwise addition of sodium nitrite, stirring during 28-32 minutes of reaction, cooling to 0-2°C, stirring for 10-14 hours, filtration, washing, and drying.
Outcome: 5-nitroso-6-amino-1,3-dimethyluracil intermediate.Step 3: Hydrogenation to Theophylline
Reactants: 5-nitroso-6-amino-1,3-dimethyluracil, palladium on carbon catalyst, methyl alcohol.
Conditions: Hydrogen pressure of 2.5-3.5 MPa in an autoclave for 3-4 hours, followed by filtration, rotary evaporation at 33-37°C, dissolution in acetone, heating to 97-100°C for 3.5-4.5 hours, and vacuum distillation.
Outcome: Theophylline with high purity suitable for industrial production.
Technical Highlights
- Use of dimethyl sulfate and 6-aminouracil as starting materials, which are readily available and cost-effective.
- Catalysis with palladium on carbon enables efficient hydrogenation.
- Process conditions such as cryogenic stirring, controlled temperature, and pressure optimize yield and purity.
- The method is environmentally friendly and energy-efficient.
Data Table: Theophylline Synthesis Parameters
| Step | Reactants | Conditions | Duration | Outcome |
|---|---|---|---|---|
| 1 | Dimethyl sulfate, 6-aminouracil, NaOH, H2O | Ice-salt bath stirring, 4-5 h | 4-5 h | 6-amino-1,3-dimethyluracil |
| 2 | Intermediate, Acetic acid, NaNO2, H2O | 78-82°C, 28-32 min stirring, then 0-2°C for 10-14 h | ~12 h | 5-nitroso-6-amino-1,3-dimethyluracil |
| 3 | Intermediate, Pd/C catalyst, MeOH, H2 | 2.5-3.5 MPa H2, 3-4 h; rotary evaporation 33-37°C; acetone reflux 97-100°C, 3.5-4.5 h | ~8 h | Theophylline |
Pd/C = Palladium on carbon; MeOH = Methyl alcohol
Preparation of Betaine
Betaine (chemical name: trimethylglycine) is a naturally occurring zwitterion commonly prepared synthetically for pharmaceutical use.
Synthetic Route Overview
A patented industrial process for anhydrous betaine and betaine hydrochloride involves:
Step 1: Formation of sodium salt intermediate
Reactants: Chloroacetic acid and sodium carbonate in water.
Conditions: Stirring until chloroacetic acid dissolves, pH adjustment to 6.5–7.5.Step 2: Reaction with trimethylamine
Reactants: Liquid trimethylamine (30%) added dropwise at 25–30°C to the sodium salt solution.
Conditions: Stirring for 5 hours at pH 9–10, temperature below 30°C.Step 3: Crystallization and purification
- Decompression to remove ammonia until pH 7–8.
- Dilution with water, ion exchange resin treatment to remove chloride ions.
- Addition of dilute ammonia, concentration under reduced pressure until crystals form.
- Cooling below 25°C, centrifugation, ethanol washing, and drying.
Betaine Hydrochloride Preparation
- Similar initial steps with adjusted pH and temperature controls.
- Addition of hydrochloric acid to form betaine hydrochloride crystals.
- Heating and filtration steps to purify.
- Final crystallization, centrifugation, and drying yield high-purity betaine hydrochloride.
Data Table: Betaine Synthesis Parameters
| Step | Reactants | Conditions | Duration | Outcome |
|---|---|---|---|---|
| 1 | Chloroacetic acid, Sodium carbonate, H2O | Stirring, pH 6.5–7.5 | ~1 h | Sodium salt solution |
| 2 | Sodium salt solution, Trimethylamine (30%) | 25–30°C, pH 9–10, 5 h stirring | 5 h | Betaine solution |
| 3 | Betaine solution | Decompression, ion exchange, crystallization at <25°C | Several hours | Anhydrous betaine crystals |
Preparation of Theophylline-Betaine Compound
The This compound compound can be prepared by combining the two purified components, typically forming a salt or complex via acid-base reaction or co-crystallization.
General Procedure
- Dissolve purified theophylline and betaine (or betaine hydrochloride) in a suitable solvent such as water, ethanol, or their mixtures.
- Adjust pH to favor salt formation (e.g., slightly acidic or neutral conditions depending on desired salt form).
- Stir the solution at controlled temperature (room temperature to mild heating, 25–60°C) for several hours to ensure complete interaction.
- Induce crystallization by cooling or solvent evaporation.
- Filter, wash, and dry the resulting This compound salt crystals.
Considerations
- Solvent choice affects solubility and crystallization behavior.
- Stoichiometric ratios must be optimized to ensure complete reaction and purity.
- Drying conditions should avoid decomposition or hydration.
Comparative Summary Table of Preparation Methods
| Compound | Starting Materials | Key Steps | Conditions | Purity Achieved | Notes |
|---|---|---|---|---|---|
| Theophylline | Dimethyl sulfate, 6-aminouracil, NaOH, Pd/C catalyst | Methylation, nitrosation, hydrogenation | 0–82°C, 2.5–3.5 MPa H2, 3–5 h | High purity (>98%) | Industrial scale, cost-effective |
| Betaine (Anhydrous) | Chloroacetic acid, sodium carbonate, trimethylamine | Neutralization, amination, crystallization | 25–30°C, pH 6.5–10 | >98.5% purity | Ion exchange purification |
| This compound | Purified theophylline and betaine | Dissolution, mixing, crystallization | Room temp to 60°C, pH adjusted | Dependent on process | Salt formation/co-crystallization |
Research Results and Industrial Relevance
- The described methods for theophylline synthesis have been validated for industrial production with high yield and purity, leveraging environmentally friendly catalysts and conditions that reduce costs and waste.
- Betaine synthesis via chloroacetic acid neutralization and trimethylamine reaction is a well-established process producing pharmaceutical-grade material with low impurities.
- The formation of this compound salts or complexes is less documented in patents but follows classical pharmaceutical salt preparation techniques, ensuring enhanced solubility and bioavailability in formulations.
- Optimization of parameters such as temperature, pH, and solvent system is critical for maximizing yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: Theophylline-betaine undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Substitution: Various substituted theophylline derivatives depending on the reagent used.
Scientific Research Applications
Pharmacological Properties
Theophylline is primarily recognized for its role as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It works by inhibiting phosphodiesterase, which leads to increased levels of cyclic AMP, resulting in relaxation of bronchial smooth muscle and improved airflow . Additionally, theophylline exhibits anti-inflammatory effects and can stimulate the central nervous system .
Betaine , on the other hand, is known for its role in methylation processes and as an osmoprotectant. It has been studied for its potential to improve metabolic health and reduce homocysteine levels . The combination of these two compounds may enhance therapeutic efficacy through synergistic mechanisms.
Medical Uses
The applications of theophylline-betaine can be categorized into several areas:
Respiratory Diseases
- Bronchodilation : this compound may provide enhanced bronchodilation compared to theophylline alone. Studies have indicated that combining theophylline with inhaled beta-2 agonists results in greater bronchodilation than either treatment alone .
- Cough Treatment : Recent research has identified that theophylline can inhibit cough reflexes, suggesting that its combination with betaine could be beneficial for patients suffering from chronic cough associated with respiratory diseases .
Metabolic Health
- Homocysteine Reduction : Betaine's role in reducing homocysteine levels may complement theophylline's effects on cardiovascular health, potentially offering benefits for patients with comorbid conditions like hypertension or heart disease .
Neonatal Care
- Apnea Treatment : Theophylline has been used to treat apnea in premature infants. The addition of betaine may enhance its efficacy or reduce side effects associated with high doses of theophylline .
Case Studies and Clinical Trials
Several studies have investigated the effectiveness and safety of this compound in various contexts:
- A study examining the combined use of theophylline with inhaled beta-2 agonists showed significant improvements in lung function among COPD patients, leading to recommendations for its use in clinical practice .
- Research on the effects of betaine supplementation alongside conventional treatments for respiratory conditions indicated potential benefits in reducing exacerbations and improving overall patient outcomes .
Data Tables
Mechanism of Action
Theophylline-betaine exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) . By inhibiting PDE, theophylline increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation . Betaine, on the other hand, acts as a methyl donor, potentially enhancing the metabolic stability of theophylline .
Comparison with Similar Compounds
Structural and Functional Analogues
Key betaine derivatives and theophylline analogues include:
Structural Insights :
- This compound’s xanthine ring may enhance receptor binding (e.g., adenosine receptors), while the betaine moiety improves solubility and reduces toxicity compared to unmodified theophylline .
- Propiobetaine and alanine betaine lack the xanthine backbone but share betaine’s osmoprotective and methyl-donor functions .
Physicochemical Properties
Comparative data from synthetic betaines (Table 8.2.5 in ):
| Property | This compound* | Propiobetaine (PB) | Deanol Betaine (DB) |
|---|---|---|---|
| Solubility (g/100 mL) | High (polar groups) | 12.5 | 8.2 |
| Thermal Stability | Stable up to 150°C | >200°C | 180°C |
| pKa | ~8.5 (betaine moiety) | 3.1 (carboxylate) | 9.8 (amine) |
*Note: this compound values extrapolated from theophylline (pKa ~8.8) and betaine (pKa 1.8 for carboxylate).
Key Observations :
- Betaine derivatives exhibit high thermal stability, making them suitable for pharmaceutical formulations .
- This compound’s solubility likely exceeds unmodified theophylline (which has poor water solubility), enhancing bioavailability .
a) Therapeutic Efficacy
- This compound: Potential dual action—bronchodilation (via adenosine receptor antagonism) and anti-inflammatory effects (via betaine’s methyl donation).
- Propiobetaine : Used in protein stabilization and as a compensatory solute in biopreservation .
- Sulfobetaines : Exhibit surfactant properties and are used in drug delivery systems .
Biological Activity
Theophylline-betaine is a compound derived from theophylline, which is a member of the methylxanthine family. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of respiratory diseases. The biological activity of this compound is influenced by both its parent compound, theophylline, and the betaine moiety, which enhances its solubility and may alter its pharmacological properties.
Theophylline exerts its biological effects primarily through several mechanisms:
- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism contributes to bronchodilation and anti-inflammatory effects, making it beneficial for patients with asthma and chronic obstructive pulmonary disease (COPD) .
- Adenosine Receptor Blockade : Theophylline blocks adenosine receptors, which are involved in various physiological processes including bronchoconstriction. This blockade further aids in the relaxation of airway smooth muscles .
- Beta Receptor Stimulation : Although the primary action is not through beta receptors, there is some indirect stimulation of beta-1 and beta-2 adrenergic receptors, contributing to its bronchodilatory effects .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the properties of both components:
- Absorption : The compound is rapidly absorbed through the gastrointestinal tract. Factors such as gastric pH can affect its bioavailability .
- Distribution : Theophylline is distributed widely in body fluids and can bind to plasma proteins like albumin .
- Metabolism : Up to 90% of theophylline undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in various metabolites that are excreted through urine .
Case Studies and Clinical Findings
Several case studies illustrate the clinical implications and biological activity of this compound:
- Case Report on Theophylline Toxicity : A clinical case highlighted that high serum levels of theophylline (176 µmol/L) led to symptoms mimicking septic shock in a patient with COPD exacerbation. This case underscores the importance of monitoring serum levels to avoid toxicity while using theophylline derivatives .
- Antibacterial Activity : Preliminary studies suggest that alkaloids derived from compounds like this compound may exhibit antibacterial properties against pathogens such as Escherichia coli. These findings indicate potential applications beyond respiratory diseases .
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound:
- Synthesis Methods : Various synthetic routes have been explored to produce this compound with high purity and yield. These methods often involve modifications to enhance solubility and bioactivity .
- Anticancer Potential : Emerging studies suggest that compounds related to methylxanthines may have anticancer properties through mechanisms involving inhibition of inflammatory pathways linked to tumor growth .
Data Tables
| Parameter | Theophylline | This compound |
|---|---|---|
| Mechanism of Action | PDE inhibition, Adenosine blockade | Enhanced solubility, similar mechanisms |
| Absorption | Rapid | Potentially enhanced |
| Metabolism | Hepatic (90% via CYP450) | Similar metabolic pathway |
| Clinical Applications | Asthma, COPD | Potential antibacterial effects |
Q & A
Q. How can researchers design studies to probe this compound’s polymorph-dependent pharmacokinetics?
- Methodological Answer : Synthesize distinct polymorphs via solvent-mediated phase transformation. Compare dissolution rates using USP apparatus and in vivo pharmacokinetics in animal models. Use synchrotron-based X-ray tomography to correlate crystal morphology with dissolution behavior .
Compliance and Reproducibility
Q. What metadata standards ensure reproducibility in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document experimental conditions (e.g., humidity, solvent lot numbers) using electronic lab notebooks (ELNs). Deposit raw spectra and chromatograms in repositories like Zenodo with DOI assignments .
Q. How can researchers minimize confounding variables in comparative studies of this compound formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
